molecular formula C9H8BrFO2 B566780 Methyl 4-bromo-2-fluoro-3-methylbenzoate CAS No. 1206680-27-4

Methyl 4-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B566780
CAS No.: 1206680-27-4
M. Wt: 247.063
InChI Key: BFWXLPUXNQYBML-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-3-methylbenzoate (CAS 1206680-27-4) is a halogenated aromatic ester with the molecular formula C$9$H$8$BrFO$_2$ and a molecular weight of 259.07 g/mol. Its structure features a benzoate core substituted with bromine at position 4, fluorine at position 2, and a methyl group at position 3 (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Enzalutamide impurities (e.g., Enzalutamide impurity C, CAS 179232-29-2) . Its halogen and methyl substituents influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWXLPUXNQYBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209558
Record name Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester
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Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206680-27-4
Record name Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester
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Record name Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester
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Record name Methyl 4-bromo-2-fluoro-3-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-fluoro-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-bromo-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: Methyl 4-bromo-2-fluoro-3-methylbenzyl alcohol.

    Oxidation: 4-bromo-2-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-methylbenzoate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-fluoro-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

The following compounds are structurally related to Methyl 4-bromo-2-fluoro-3-methylbenzoate, differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications
Methyl 4-bromo-2-fluoro-6-methylbenzoate 1427409-40-2 C$9$H$8$BrFO$_2$ Br (4), F (2), CH$_3$ (6) Pharmaceutical intermediate
Methyl 3-bromo-5-fluoro-2-methylbenzoate 1187318-53-1 C$9$H$8$BrFO$_2$ Br (3), F (5), CH$_3$ (2) Organic synthesis
4-Bromo-2-fluoro-5-methylbenzoic acid 146328-85-0 C$8$H$6$BrFO$_2$ Br (4), F (2), CH$_3$ (5) Precursor for ester derivatives
Methyl 4-bromo-2,6-difluorobenzoate N/A C$8$H$5$BrF$2$O$2$ Br (4), F (2,6) Reactivity studies

Key Observations :

  • Substituent Position Effects : The position of bromine, fluorine, and methyl groups significantly alters steric and electronic properties. For example, Methyl 4-bromo-2-fluoro-6-methylbenzoate has a methyl group at position 6, which may reduce steric hindrance compared to the 3-methyl isomer .
  • Functional Group Differences : The free carboxylic acid derivative (4-Bromo-2-fluoro-5-methylbenzoic acid) exhibits higher polarity and lower solubility in organic solvents compared to its methyl ester counterparts .

Physical and Chemical Properties

Solubility and Reactivity
  • This compound : Solubility in water is 0.0924 mg/mL (log S = -3.43), classified as "soluble" in organic solvents like DMSO .
  • Methyl 4-bromo-2,6-difluorobenzoate: The additional fluorine atom at position 6 likely enhances electronegativity, increasing reactivity toward nucleophilic aromatic substitution compared to mono-fluorinated analogs .
  • 4-Bromo-2-fluoro-5-methylbenzoic acid : As a carboxylic acid, it forms hydrogen bonds, leading to higher melting points but lower lipid solubility compared to esters .

Biological Activity

Methyl 4-bromo-2-fluoro-3-methylbenzoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrFO2C_{10}H_{8}BrFO_2 and a molecular weight of approximately 247.07 g/mol. Its structure features a benzene ring with bromine and fluorine substituents, along with a methyl group attached to the ester functional group. The presence of these halogen atoms significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. In a study focusing on various derivatives of benzoate compounds, it was found that certain structural modifications enhanced antimicrobial efficacy against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a lead compound in cancer therapy development.

Case Study: Apoptotic Effects in Cancer Cells

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms enhances its binding affinity to various biological receptors and enzymes, modulating their activity .

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Interaction: It can bind to specific receptors, influencing signal transduction pathways associated with cell growth and apoptosis.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for applications in drug development. Its unique structural characteristics make it a candidate for designing new pharmaceuticals targeting microbial infections and cancer treatment.

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